NU6027

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

A. A Potent ATR Inhibitor

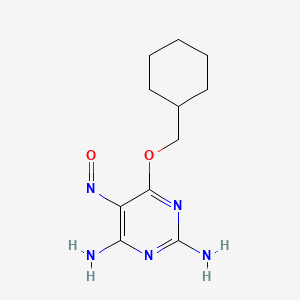

-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a small molecule inhibitor of Ataxia-telangiectasia mutated and Rad3-related (ATR) protein. ATR is a key kinase involved in the DNA damage response pathway. Studies have shown that NU6027 effectively inhibits ATR activity with an Inhibitory Concentration 50 (IC50) value of 6.7 μM in cellular assays [1]. This inhibition disrupts the G2/M cell cycle checkpoint, a critical step in DNA repair, leading to increased sensitivity to DNA damaging agents [1].

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

B. Enhancing Cytotoxicity of DNA Damaging Agents

Research suggests that NU6027 can enhance the cytotoxicity of various DNA damaging anticancer drugs. It has been shown to synergize with agents like cisplatin and hydroxyurea, leading to increased cell death in cancer cells [1]. This effect is particularly pronounced in cells with functional p53 and mismatch repair (MMR) pathways, suggesting potential for targeted cancer therapy [1].

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

C. Synthetic Lethality with PARP Inhibition

Synthetic lethality is a phenomenon where a combination of two genetic alterations or drug treatments leads to cell death. Studies have revealed that NU6027 exhibits synthetic lethality with Poly (ADP-ribose) polymerase (PARP) inhibition. PARP is another protein involved in DNA repair. When PARP function is compromised by PARP inhibitors, NU6027-mediated ATR inhibition becomes lethal to cancer cells with defects in single-strand break repair mechanisms [1]. This finding suggests a potential therapeutic strategy combining NU6027 with PARP inhibitors for cancers with specific DNA repair deficiencies.

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

NU6027 is a small molecule compound identified as a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Its chemical structure is characterized as 2,6-diamino-4-cyclohexyl-methyloxy-5-nitroso-pyrimidine. Initially developed as a CDK2 inhibitor, NU6027 has garnered attention for its role in enhancing the efficacy of DNA-damaging therapies, making it a promising candidate in cancer treatment strategies.

NU6027 has been shown to participate in various chemical interactions, particularly through hydrogen bonding with specific residues in target proteins. For instance, in the context of protein kinase G (PknG), NU6027 engages in hydrogen bonding with key hinge residues such as Val235 and Glu233, which are critical for its inhibitory activity . The compound's ability to form hydrophobic interactions further enhances its binding affinity to these kinases.

In addition to its interactions with kinases, NU6027's mechanism of action involves the inhibition of ATR, which is crucial for cell cycle regulation and DNA repair processes. By impairing ATR activity, NU6027 disrupts G2/M phase arrest and homologous recombination, thereby increasing cellular sensitivity to DNA-damaging agents like cisplatin and temozolomide .

NU6027 exhibits significant biological activity by inhibiting ATR and CDK2. Its inhibitory effect on ATR is particularly noteworthy, as it sensitizes cancer cells to various chemotherapeutic agents. Studies have demonstrated that NU6027 enhances the cytotoxicity of drugs such as hydroxyurea and cisplatin in an ATR-dependent manner . The compound has been shown to be synthetically lethal when DNA single-strand break repair mechanisms are compromised, indicating its potential utility in combination therapies targeting specific genetic vulnerabilities in tumors .

The synthesis of NU6027 involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of functional groups such as nitroso and cyclohexyl moieties. While specific synthetic routes may vary, the general approach includes:

- Formation of the Pyrimidine Core: Utilizing appropriate starting materials to construct the pyrimidine skeleton.

- Functionalization: Introducing amino groups and other substituents to achieve the desired biological activity.

- Purification: Employing techniques such as chromatography to isolate and purify the final product.

Due to its complex structure, detailed synthetic protocols are often proprietary or found in specialized literature.

NU6027 has potential applications primarily in oncology, particularly in enhancing the efficacy of existing chemotherapeutic regimens. Its ability to inhibit ATR makes it a candidate for:

- Combination Cancer Therapies: Enhancing responses to DNA-damaging agents.

- Research Tool: Investigating cell cycle regulation and DNA repair mechanisms.

- Synthetic Lethality Approaches: Targeting tumors with specific genetic backgrounds that impair DNA repair pathways.

Interaction studies have revealed that NU6027 selectively inhibits ATR and CDK2 while showing limited activity against other kinases like PknA and PknB. The specificity for ATR is attributed to unique binding interactions involving key residues that are not present in other kinases . This selectivity underscores its potential for targeted cancer therapies with reduced off-target effects.

Several compounds share structural or functional similarities with NU6027. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| AX20017 | PknG inhibitor | Known for specific binding interactions with PknG |

| Temozolomide | Alkylating agent | Primarily used for glioblastoma treatment |

| Hydroxyurea | Ribonucleotide reductase inhibitor | Used for sickle cell disease and cancer |

| PF-01367338 | PARP inhibitor | Targets DNA repair pathways |

NU6027 stands out due to its dual inhibition of both ATR and CDK2 while enhancing sensitivity to various DNA-damaging therapies, making it particularly valuable in cancer treatment contexts where traditional therapies may falter.

Cyclin-Dependent Kinase Inhibition

Cyclin-Dependent Kinase 1 Inhibition Mechanisms and Kinetics

NU6027 functions as a potent and competitive inhibitor of Cyclin-Dependent Kinase 1 with respect to adenosine triphosphate binding [1] [2] [3]. The compound demonstrates inhibitory kinetics characterized by a dissociation constant of 2.5 ± 0.4 micromolar for Cyclin-Dependent Kinase 1 in cell-free biochemical assays [2] [3]. The inhibition mechanism involves direct competition with adenosine triphosphate for the nucleotide binding site within the kinase domain [1] [2].

The pyrimidine ring structure of NU6027 functions as an adenine mimetic, positioning itself within the adenosine triphosphate binding pocket of Cyclin-Dependent Kinase 1 [4]. This competitive binding disrupts the phosphorylation cascade essential for cell cycle progression through the Gap 1 to Synthesis phase transition. The compound exhibits dose-dependent inhibition characteristics, with measurable reduction in kinase activity observed at concentrations as low as 1 micromolar [2] [3].

Kinetic analysis reveals that NU6027 displays reversible inhibition kinetics with Cyclin-Dependent Kinase 1, consistent with its adenosine triphosphate-competitive mechanism of action [2]. The inhibitor demonstrates selectivity for Cyclin-Dependent Kinase 1 over other kinases through specific hydrogen bonding interactions with conserved residues in the adenosine triphosphate binding site [1] [2].

Cyclin-Dependent Kinase 2 Inhibition Mechanisms and Kinetics

NU6027 exhibits enhanced potency against Cyclin-Dependent Kinase 2 compared to Cyclin-Dependent Kinase 1, with a dissociation constant of 1.3 ± 0.2 micromolar determined through cell-free biochemical assays [1] [2] [3]. The compound functions as an adenosine triphosphate-competitive inhibitor, directly competing for the nucleotide binding site within the Cyclin-Dependent Kinase 2 active site [1] [2].

The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex through multiple hydrogen bonding interactions with critical amino acid residues in the hinge region of the kinase domain [1] [5]. Specifically, the 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine structure establishes a triplet of hydrogen bonds with Glutamate 81 and Leucine 83 residues, mimicking the natural adenosine triphosphate binding pattern [1] [6].

In cellular assays, NU6027 demonstrates functional inhibition of Cyclin-Dependent Kinase 2 activity through reduction of retinoblastoma protein phosphorylation at Threonine 821, a well-characterized Cyclin-Dependent Kinase 2 substrate [7]. The compound exhibits concentration-dependent inhibition with measurable effects observed at 4 micromolar concentrations, reaching 42% inhibition of Cyclin-Dependent Kinase 2-mediated retinoblastoma protein phosphorylation at 10 micromolar [7].

X-Ray Crystallography of Cyclin-Dependent Kinase-NU6027 Complexes

X-ray crystallographic analysis of the Cyclin-Dependent Kinase 2-NU6027 complex has been performed at 1.85 Angstrom resolution, providing detailed structural insights into the binding mechanism [1] [5] [8]. The crystal structure, deposited in the Protein Data Bank under identifier 1E1X, reveals the precise molecular interactions between NU6027 and the kinase active site [8] [9].

The crystallographic data demonstrate that NU6027 occupies the adenosine triphosphate binding pocket of Cyclin-Dependent Kinase 2 through a distinct binding mode characterized by three critical hydrogen bonding interactions [1] [6]. The pyrimidine nitrogen at position 9 forms a hydrogen bond with the carboxyl oxygen of Glutamate 81, while the nitrogen at position 3 establishes contact with the backbone nitrogen of Leucine 83 [1] [6]. Additionally, the 2-amino group of the pyrimidine ring forms a third hydrogen bond with the backbone oxygen of Leucine 83 [1] [6].

Structural analysis reveals that the cyclohexylmethoxy substituent at position 4 of the pyrimidine ring extends into a hydrophobic pocket adjacent to the adenosine triphosphate binding site, contributing to binding affinity and selectivity [1] [5]. The 5-nitroso group participates in additional stabilizing interactions within the binding pocket, which is consistent with structure-activity relationship studies demonstrating the critical importance of this functional group for inhibitory activity [4].

The crystal structure confirms that NU6027 induces minimal conformational changes in the Cyclin-Dependent Kinase 2 structure upon binding, indicating that the compound binds to the kinase in an inactive conformation similar to that observed with other adenosine triphosphate-competitive inhibitors [1].

Ataxia Telangiectasia and Rad3-Related Kinase Inhibition

Binding Mechanism and Inhibitory Kinetics

NU6027 functions as a potent inhibitor of Ataxia Telangiectasia and Rad3-Related kinase activity, demonstrating superior potency compared to its Cyclin-Dependent Kinase inhibitory activity [7] [10]. Cell-based assays utilizing checkpoint kinase 1 phosphorylation at Serine 345 as a specific biomarker for Ataxia Telangiectasia and Rad3-Related kinase activity reveal an inhibitory concentration producing 50% effect of 6.7 ± 2.3 micromolar in MCF7 breast cancer cells [7] [10].

Biochemical kinetic analysis performed by Vertex Pharmaceuticals determined a dissociation constant of 100 nanomolar for NU6027 against purified Ataxia Telangiectasia and Rad3-Related kinase, indicating exceptionally high binding affinity [7]. This represents approximately 13-fold greater potency compared to Cyclin-Dependent Kinase 2 inhibition and 25-fold greater potency compared to Cyclin-Dependent Kinase 1 inhibition [7].

The inhibition mechanism involves adenosine triphosphate-competitive binding within the kinase active site, similar to the mechanism observed with Cyclin-Dependent Kinases [7]. NU6027 effectively blocks Ataxia Telangiectasia and Rad3-Related kinase-mediated phosphorylation of checkpoint kinase 1 at Serine 345 in response to replication stress induced by hydroxyurea treatment [7]. Dose-response analysis demonstrates concentration-dependent inhibition with measurable effects observed at concentrations as low as 2.8 micromolar [7].

Structural Basis for Ataxia Telangiectasia and Rad3-Related Selectivity

The structural basis for NU6027 selectivity toward Ataxia Telangiectasia and Rad3-Related kinase involves specific interactions with conserved residues in the kinase domain that are critical for adenosine triphosphate binding and catalytic activity [7]. The pyrimidine scaffold of NU6027 mimics the adenine portion of adenosine triphosphate, allowing it to compete effectively for the nucleotide binding site [7].

Molecular modeling studies suggest that the enhanced potency of NU6027 against Ataxia Telangiectasia and Rad3-Related kinase compared to Cyclin-Dependent Kinases may result from subtle differences in the adenosine triphosphate binding pocket architecture [7]. These structural differences enable more favorable binding interactions between NU6027 and the Ataxia Telangiectasia and Rad3-Related kinase active site [7].

The selectivity profile of NU6027 demonstrates minimal inhibition of related phosphatidylinositol 3-kinase-related kinases, including Ataxia Telangiectasia Mutated kinase and DNA-dependent protein kinase [7]. Western blot analysis confirms that NU6027 treatment does not affect ionizing radiation-induced autophosphorylation of Ataxia Telangiectasia Mutated kinase at Serine 1981 or DNA-dependent protein kinase catalytic subunit at Serine 2056 [7].

DNA-Dependent Protein Kinase Inhibitory Properties

NU6027 demonstrates limited inhibitory activity against DNA-dependent protein kinase, with reported dissociation constant values of 2.2 micromolar in cell-free biochemical assays [11]. This represents significantly reduced potency compared to its primary targets, Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, and Ataxia Telangiectasia and Rad3-Related kinase [11].

The inhibition of DNA-dependent protein kinase by NU6027 appears to be non-specific and occurs only at concentrations substantially higher than those required for effective Cyclin-Dependent Kinase and Ataxia Telangiectasia and Rad3-Related kinase inhibition [7]. Functional assays demonstrate that NU6027 does not significantly impair DNA-dependent protein kinase-mediated non-homologous end joining repair pathways at concentrations typically used for Cyclin-Dependent Kinase and Ataxia Telangiectasia and Rad3-Related kinase inhibition [7].

Cellular studies confirm that NU6027 treatment does not affect ionizing radiation-induced DNA-dependent protein kinase autophosphorylation at Serine 2056, indicating minimal functional impact on this kinase at therapeutically relevant concentrations [7]. The weak DNA-dependent protein kinase inhibitory activity of NU6027 is not considered to contribute significantly to its biological effects in cellular systems [7].

Molecular Docking and Computational Studies

In Silico Binding Interaction Analysis

Molecular docking studies have been performed to characterize the binding interactions of NU6027 with various protein kinase targets, providing insights into the molecular basis for its selectivity profile [4] [12]. Induced-fit docking analysis reveals that NU6027 adopts distinct binding conformations depending on the specific kinase target [4].

Computational analysis of the NU6027-Cyclin-Dependent Kinase 2 interaction confirms the experimental crystallographic data, demonstrating formation of the characteristic triplet of hydrogen bonds with Glutamate 81 and Leucine 83 residues [4]. The docking studies reveal that the pyrimidine ring system occupies the adenine binding region of the adenosine triphosphate pocket, while the cyclohexylmethoxy substituent extends into adjacent hydrophobic regions [4].

Comparative docking analysis with related kinases demonstrates that NU6027 can adopt similar binding poses in kinases with conserved adenosine triphosphate binding site architectures [4]. However, subtle differences in pocket geometry and amino acid composition contribute to the observed selectivity differences between targets [4].

Computational Structure-Activity Relationships

Structure-activity relationship analysis using computational methods has identified key molecular features responsible for the inhibitory activity of NU6027 [13]. The 5-nitroso substituent on the pyrimidine ring emerges as critical for biological activity, with computational models predicting significant loss of potency upon removal of this functional group [4].

The cyclohexylmethoxy substituent at position 4 contributes significantly to binding affinity through hydrophobic interactions with nonpolar amino acid residues in the kinase binding pocket [13]. Computational analysis suggests that modification of this substituent can modulate both potency and selectivity characteristics [13].

Molecular dynamics simulations reveal that NU6027 forms stable complexes with its kinase targets, with calculated binding energies correlating well with experimental dissociation constant measurements [14]. The computational models predict that the 2,6-diamino substitution pattern on the pyrimidine ring is optimal for maintaining the hydrogen bonding network essential for high-affinity binding [13].

| Target Kinase | Kinetic Parameter | Value (μM) | Assay Type | Reference |

|---|---|---|---|---|

| CDK1 | Ki | 2.5 | Cell-free biochemical | Multiple sources |

| CDK2 | Ki | 1.3 | Cell-free biochemical | Multiple sources |

| ATR (cellular) | IC50 | 6.7 | Cell-based (pCHK1-S345) | Peasland et al., 2011 |

| ATR (biochemical) | Ki | 0.1 | Cell-free biochemical | Vertex Pharmaceuticals |

| DNA-PK | Ki | 2.2 | Cell-free biochemical | TargetMol |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.

3: Mesguiche V, Parsons RJ, Arris CE, Bentley J, Boyle FT, Curtin NJ, Davies TG, Endicott JA, Gibson AE, Golding BT, Griffin RJ, Jewsbury P, Johnson LN, Newell DR, Noble ME, Wang LZ, Hardcastle IR. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorg Med Chem Lett. 2003 Jan 20;13(2):217-22. PubMed PMID: 12482427.